(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-ethylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXQQVRZALTGG-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Studies of 1r,2r 2 Ethylcyclopropane 1 Carbaldehyde and Its Derivatives
Transformations Involving the Aldehyde Moiety
The aldehyde group in (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions to the carbonyl group and oxidation-reduction reactions. These reactions are fundamental in organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds, as well as for the interconversion of functional groups.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of an aldehyde is electrophilic in nature, making it susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of aldehyde chemistry, enabling the formation of a diverse array of organic compounds. masterorganicchemistry.compressbooks.publibretexts.orglibretexts.org In the context of this compound, nucleophilic addition reactions provide a pathway to introduce new substituents and build molecular complexity while potentially retaining the stereochemistry of the cyclopropane (B1198618) ring.
Common nucleophilic addition reactions applicable to aldehydes include the Grignard reaction, the Wittig reaction, and aldol (B89426) condensation. For instance, the reaction of a Grignard reagent, such as ethylmagnesium bromide, with this compound would be expected to yield a secondary alcohol. Similarly, a Wittig reaction with a phosphorus ylide, like methylenetriphenylphosphorane, would convert the aldehyde into a vinyl-substituted cyclopropane.
Below is a representative table of potential nucleophilic addition reactions and their expected products for a generic 2-substituted cyclopropanecarbaldehyde.
| Nucleophile/Reagent | Reaction Type | Expected Product |
| CH₃MgBr, then H₃O⁺ | Grignard Reaction | 1-(2-Ethylcyclopropyl)ethanol |
| Ph₃P=CH₂ | Wittig Reaction | 1-Ethenyl-2-ethylcyclopropane |
| Acetone, NaOH | Aldol Condensation | 4-Hydroxy-4-methyl-1-(2-ethylcyclopropyl)pentan-2-one |
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis and are applicable to this compound.
Oxidation: The oxidation of aldehydes to carboxylic acids is a common and efficient transformation. researchgate.net A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. For the conversion of this compound to (1R,2R)-2-Ethylcyclopropane-1-carboxylic acid, a common laboratory method would involve the use of Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid).
Reduction: The reduction of aldehydes to primary alcohols is also a straightforward process. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup with water or a dilute acid, yields the corresponding alcohol. In the case of this compound, reduction would yield ((1R,2R)-2-Ethylcyclopropyl)methanol.
The following table summarizes the expected products from the oxidation and reduction of this compound.
| Reaction Type | Reagent | Expected Product |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | (1R,2R)-2-Ethylcyclopropane-1-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | ((1R,2R)-2-Ethylcyclopropyl)methanol |
Cyclopropane Ring Reactivity and Transformations
The cyclopropane ring, due to its inherent ring strain, exhibits unique reactivity. This strain can be released through various ring-opening reactions and rearrangements, often triggered by thermal, acidic, or metallic reagents.
Ring Opening Reactions and Rearrangements
The strained three-membered ring of cyclopropane derivatives can undergo a variety of transformations that lead to the formation of more stable acyclic or larger ring systems.
The Prins cyclization is an acid-catalyzed reaction between an aldehyde and an alkene or alkyne. organic-chemistry.orgwikipedia.org When cyclopropane carbaldehydes are employed in this reaction, the inherent strain of the three-membered ring can be utilized to drive unique cyclization cascades. acs.orgresearchgate.net
In a study by Banerjee and coworkers, the behavior of cyclopropanecarbaldehydes as substrates in a Prins-type reaction was investigated. researchgate.net A single-step TiX₄-mediated Prins-type cyclization of cyclopropane carbaldehydes with 3-buten-1-ol (B139374) was shown to stereoselectively construct strained (E)-hexahydrooxonines. acs.orgresearchgate.net The mechanism involves the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the alkene. This is followed by a concomitant ring-opening of the cyclopropane, which acts as a terminating step for the cyclization.
When 3-butyn-1-ol (B147353) is used instead of 3-buten-1-ol, the reaction proceeds through a similar pathway, but with an additional cyclization within the initially formed nine-membered ring to yield a bicyclized product, a 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran. acs.orgresearchgate.net The stereoselectivity of these reactions is a key feature, often leading to the formation of a single diastereomer. The presence of substituents on the cyclopropane ring, such as the ethyl group in this compound, can influence the stereochemical outcome of the cyclization. nih.govacs.org
The table below presents data from the TiCl₄-mediated Prins-type cyclization of various substituted cyclopropane carbaldehydes with 3-butyn-1-ol, as reported in the literature.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 4,4-dichloro-5-phenyloctahydrocyclopenta[b]pyran | 80 |
| 2 | H | 4-Me-C₆H₄ | 4,4-dichloro-5-(p-tolyl)octahydrocyclopenta[b]pyran | 78 |
| 3 | H | 4-OMe-C₆H₄ | 4,4-dichloro-5-(4-methoxyphenyl)octahydrocyclopenta[b]pyran | 75 |
| 4 | H | 4-F-C₆H₄ | 4,4-dichloro-5-(4-fluorophenyl)octahydrocyclopenta[b]pyran | 72 |
| 5 | Me | Ph | 4,4-dichloro-8-methyl-5-phenyloctahydrocyclopenta[b]pyran | 76 |
Data adapted from studies on Prins cyclization of cyclopropane carbaldehydes. The specific stereochemistry of the products is determined by the starting materials and reaction conditions.
Bicyclo[1.1.0]butanes are highly strained molecules that can be synthesized from cyclopropane derivatives. orgsyn.orgcore.ac.ukpitt.edunih.govresearchgate.netrsc.org One synthetic route involves the intramolecular reaction of 1,3-dihalocyclobutanes, which can be derived from cyclopropanecarbaldehyde through multi-step sequences. orgsyn.org The high degree of strain in bicyclo[1.1.0]butanes makes them reactive intermediates in a variety of pericyclic reactions. nih.govnih.govlibretexts.org
Thermal Reactions: Thermally induced pericyclic reactions of bicyclo[1.1.0]butanes can lead to a variety of rearranged products. These reactions are often governed by the principles of orbital symmetry. For instance, bicyclo[1.1.0]butanes activated by an aromatic group have been shown to undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. core.ac.uk The specific outcome of these reactions can be controlled by the nature of the substituents. For example, N-allyl amides of bicyclo[1.1.0]butane derivatives have been observed to exclusively yield formal ene products, while cinnamyl amides participate in intramolecular [2+2] cycloadditions. core.ac.uknih.gov Mechanistic studies, including ESR analysis, have suggested the involvement of biradical intermediates in these transformations. nih.gov
Metal-Catalyzed Reactions: Transition metals can catalyze the isomerization and cycloaddition reactions of bicyclo[1.1.0]butanes. core.ac.uk These reactions often proceed through pathways that are not accessible under thermal conditions. For example, rhodium(I) complexes have been used to catalyze the cycloisomerization of bicyclo[1.1.0]butane derivatives. These reactions are thought to proceed via the formation of a metal carbene intermediate. The selectivity of these reactions can be tuned by the choice of ligands on the metal catalyst. core.ac.uk More recently, photoredox catalysis has been employed to promote the single-electron oxidation of bicyclo[1.1.0]butanes, leading to radical cations that can participate in highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes. diva-portal.orgnih.govresearchgate.net
The following table provides a conceptual overview of the types of pericyclic reactions that bicyclo[1.1.0]butanes, which could be conceptually derived from this compound, might undergo.
| Reaction Type | Conditions | Potential Product Class |
| Intramolecular Ene Reaction | Thermal | Substituted cyclobutene (B1205218) |
| Intramolecular [2+2] Cycloaddition | Thermal | Tricyclic system |
| Rh(I)-catalyzed Cycloisomerization | Metal Catalyst | Substituted diene or cycloadduct |
| Photocatalytic [2π+2σ] Cycloaddition | Light, Photocatalyst | Bicyclo[2.1.1]hexane derivative |
Carbocation Rearrangements of Cyclopropane Derivatives
Cyclopropane derivatives bearing adjacent carbocationic centers are prone to characteristic rearrangements, driven by the release of ring strain, which is approximately 27 kcal/mol. nih.gov The formation of a carbocation adjacent to the cyclopropane ring, such as the protonation of the aldehyde in this compound followed by loss of water from the corresponding hydrate, would generate a cyclopropylmethyl cation. This type of cation is known to be remarkably stable due to the "bisected" conformation, where the empty p-orbital of the carbocation aligns with the C-C bonds of the cyclopropane ring, allowing for effective delocalization of the positive charge.
Despite this stabilization, the high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, especially under conditions that favor carbocation formation. nih.gov These rearrangements can proceed through various pathways, including 1,2-hydride shifts and 1,2-alkyl shifts, leading to the formation of more stable carbocationic intermediates. libretexts.orgbyjus.comlumenlearning.com For instance, a cyclopropylmethyl cation can rearrange to a homoallyl cation or a cyclobutyl cation. The specific pathway and resulting products are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.
In the context of derivatives of this compound, the generation of a carbocation at the carbon bearing the formyl group could initiate a cascade of rearrangements. A potential rearrangement could involve the migration of one of the ring carbons to the exocyclic cationic center, leading to a cyclobutane (B1203170) derivative. Alternatively, cleavage of a distal C-C bond of the cyclopropane ring could result in the formation of an acyclic homoallylic cation. The presence of the ethyl group at the C2 position would influence the regiochemistry of such ring-opening events. It has been noted that such cationic cyclopropane-opening reactions can be suppressed if the carbocation is sufficiently stabilized by other means, which is a key consideration in the synthetic manipulation of these molecules. nih.gov
A study on the Cloke-Wilson rearrangement of doubly activated cyclopropanes demonstrated a carbocation-initiated tandem intramolecular ring-opening and recyclization process to form 2,3-dihydrofurans under neutral conditions. organic-chemistry.org This highlights the potential for complex transformations initiated by carbocation formation adjacent to a cyclopropane ring.
Table 1: Potential Carbocation Rearrangement Pathways of Cyclopropane Derivatives
| Initial Carbocation | Rearrangement Type | Intermediate/Product | Driving Force |
| Cyclopropylmethyl cation | Ring Opening | Homoallyl cation | Release of ring strain |
| Cyclopropylmethyl cation | Ring Expansion | Cyclobutyl cation | Formation of a less strained ring |
| Substituted Cyclopropylmethyl cation | 1,2-Hydride Shift | More stable secondary/tertiary cation | Hyperconjugation and inductive effects |
| Substituted Cyclopropylmethyl cation | 1,2-Alkyl Shift | More stable tertiary/quaternary cation | Hyperconjugation and inductive effects |
Carbometalation Reactions of Cyclopropenes Leading to Substituted Cyclopropanes
The regio- and diastereoselective carbometalation of cyclopropenes has emerged as a powerful and versatile strategy for the synthesis of stereodefined polysubstituted cyclopropanes. nih.govsemanticscholar.orgacs.org This methodology provides a direct route to structures such as this compound and its precursors. The high strain energy of cyclopropenes facilitates the addition of organometallic reagents across the double bond, but controlling the regio-, diastereo-, and enantioselectivity is a significant challenge. nih.gov
Copper-catalyzed carbomagnesiation and directed carbozincation are two prominent examples of this approach. nih.govnih.gov In these reactions, an organometallic reagent adds to the cyclopropene (B1174273) double bond, generating a cyclopropylmetal intermediate. This intermediate is configurationally stable and can be trapped by various electrophiles with retention of configuration, allowing for the introduction of diverse functional groups. nih.gov
The stereochemical outcome of the carbometalation is often governed by directing groups present on the cyclopropene substrate. For instance, hydroxyl or ester functionalities can direct the addition of the organometallic reagent to one face of the cyclopropene, thereby establishing the relative stereochemistry of the newly formed stereocenters. nih.govnih.gov This directed approach is crucial for the synthesis of enantiomerically enriched cyclopropane derivatives. The enantioselective-catalyzed carbometalation of achiral cyclopropenes has also been developed, providing access to a wide range of chiral cyclopropane building blocks. nih.gov
A diastereoselective procedure for the copper-catalyzed addition of diorganozinc reagents to cyclopropene substrates has been developed, where ester and oxazolidinone functionalities serve as effective directing groups. nih.gov This method exhibits excellent facial selectivity and high regioselectivity for 2-alkyl substituted cycloprop-2-ene carboxylate esters. nih.gov The resulting cyclopropylzinc reagents can be subsequently functionalized by reacting with electrophiles. nih.gov
Table 2: Examples of Directed Carbometalation of Cyclopropene Derivatives
| Cyclopropene Substrate | Organometallic Reagent | Directing Group | Key Feature | Reference |
| Cyclopropenyl carbinols | Grignard reagents (Cu-cat.) | Hydroxyl | Regio- and diastereoselective addition | nih.gov |
| Cycloprop-2-ene carboxylates | Diorganozinc reagents (Cu-cat.) | Ester | High facial selectivity | nih.gov |
| Cycloprop-2-ene acyloxazolidinones | Diorganozinc reagents (Cu-cat.) | Oxazolidinone | High diastereoselectivity | nih.gov |
| Achiral cyclopropenes | Various organometallics | Chiral catalyst | Enantioselective synthesis | nih.gov |
Derivatization Studies for Functional Group Transformations
The aldehyde functionality in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of cyclopropane-containing molecules. researchgate.netresearchgate.netyoutube.com Standard organic transformations can be applied to the formyl group, often with high efficiency, to introduce new functionalities while preserving the stereochemically defined cyclopropane core.
Key derivatization reactions include oxidation, reduction, and various carbon-carbon and carbon-heteroatom bond-forming reactions. The specific conditions for these transformations can be tailored to achieve the desired outcome and are generally compatible with the cyclopropane ring, provided that strongly acidic conditions that might promote carbocation rearrangements are avoided.
A summary of common functional group transformations applicable to cyclopropane carboxaldehydes is presented below. researchgate.net
Table 3: Functional Group Transformations of Cyclopropane Carboxaldehydes
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation | Ag2O, aqueous NaOH, 60 °C | Carboxylic Acid |
| Reduction | LiAlH4, THF, 25 °C | Primary Alcohol |
| Oximation | NH2OH·HCl, NaOH, EtOH/H2O, reflux | Oxime |
| Reductive Amination | LiAlH4, THF, reflux (following oximation) | Primary Amine |
| Cyanation | NH2OH·HCl, N-methyl-2-pyrrolidone (NMP), 100 °C | Nitrile |
| Acetylide Addition | BrMgC≡CH, THF, 25 °C | Propargyl Alcohol |
| Difluoroalkenylation | PPh3, ClCF2CO2Na, NMP, 100 °C | 1,1-Difluoroalkene |
| Alkynylation (Corey-Fuchs) | 1) CBr4, PPh3, DCM, 0 °C; 2) nBuLi, THF, -78 °C | Terminal Alkyne |
| Alkenylation (Wittig) | Ph3PCH3I, nBuLi, THF, 25 °C | Terminal Alkene |
These transformations demonstrate the synthetic utility of cyclopropane carboxaldehydes as building blocks. For example, oxidation to the corresponding carboxylic acid provides a precursor for amides and esters. Reduction to the alcohol allows for the introduction of ether linkages or further oxidation to other carbonyl compounds. Carbon-carbon bond-forming reactions, such as the Wittig reaction or addition of organometallics, enable chain extension and the construction of more complex molecular architectures.
Stereochemical Control and Diastereoselectivity in Reactions
The stereochemical outcome of reactions involving this compound is dictated by the pre-existing stereocenters on the cyclopropane ring. The chiral environment created by the trans-disubstituted pattern significantly influences the facial selectivity of nucleophilic additions to the prochiral aldehyde group. libretexts.org
In nucleophilic additions to the carbonyl carbon, the incoming nucleophile can attack from one of two faces (Re or Si). The presence of the adjacent chiral center at C1 and the ethyl-bearing stereocenter at C2 creates a diastereotopic environment. As a result, the transition states leading to the two possible diastereomeric products will have different energies, leading to a preference for the formation of one diastereomer over the other.
The degree of diastereoselectivity is influenced by several factors, including the steric bulk of the nucleophile, the steric hindrance imposed by the ethyl group and the cyclopropane ring itself, and the potential for chelation control if appropriate reagents and substrates are used. Models such as the Felkin-Anh model can be used to predict the favored diastereomer. In this model, the largest substituent on the adjacent chiral carbon (in this case, the cyclopropane ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
Enzymatic reactions offer a high degree of stereochemical control, with the enzyme's active site dictating the trajectory of the nucleophilic attack, often leading to the formation of a single stereoisomer. libretexts.org In non-enzymatic reactions, the diastereoselectivity can range from low to excellent, depending on the specific reactants and conditions. For instance, vicinal stereocontrol in nucleophilic additions has been studied extensively, with some systems achieving excellent double stereoinduction (>99:1). nih.gov
The investigation of diastereoselectivity in reactions of this compound is crucial for its application in asymmetric synthesis, as it allows for the controlled generation of new stereocenters and the construction of complex, stereochemically defined molecules.
Advanced Characterization and Spectroscopic Elucidation of 1r,2r 2 Ethylcyclopropane 1 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The aldehyde proton (CHO) would appear as a doublet in the downfield region, typically around 9-10 ppm, due to coupling with the adjacent cyclopropyl (B3062369) proton. The protons on the cyclopropane (B1198618) ring are expected to resonate in the upfield region, characteristic of strained ring systems, likely between 0.5 and 2.0 ppm. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The trans-configuration of the substituents on the cyclopropane ring would be confirmed by the coupling constants between the ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The carbons of the cyclopropane ring would appear at relatively high field, typically between 10 and 35 ppm. The carbons of the ethyl group would resonate in the typical aliphatic region.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde H | ~9.5 | d | ~5 |
| Cyclopropane H (adjacent to CHO) | ~1.5-1.8 | m | - |
| Cyclopropane H (adjacent to Ethyl) | ~1.2-1.5 | m | - |
| Cyclopropane CH₂ | ~0.8-1.2 | m | - |
| Ethyl CH₂ | ~1.4-1.7 | q | ~7 |
| Ethyl CH₃ | ~0.9-1.1 | t | ~7 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~202 |
| Cyclopropane CH (adjacent to CHO) | ~30-35 |
| Cyclopropane CH (adjacent to Ethyl) | ~25-30 |
| Cyclopropane CH₂ | ~15-20 |
| Ethyl CH₂ | ~20-25 |
| Ethyl CH₃ | ~12-15 |
Infrared (IR) and Mass Spectrometry (MS) for Structural Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound would be the strong carbonyl (C=O) stretch of the aldehyde, expected around 1700-1725 cm⁻¹. The C-H stretching vibrations of the aldehyde group would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-H stretches of the cyclopropane ring and the ethyl group would be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 98.14 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 98. Common fragmentation pathways for aldehydes include α-cleavage (loss of H radical) leading to an [M-1]⁺ peak at m/z 97, and cleavage of the bond between the carbonyl carbon and the cyclopropane ring.
Expected IR and MS Data
| Technique | Feature | Expected Value |
| IR | Carbonyl (C=O) Stretch | ~1710 cm⁻¹ |
| IR | Aldehyde C-H Stretch | ~2720, 2820 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | m/z 98 |
| MS | [M-H]⁺ | m/z 97 |
| MS | [M-CHO]⁺ | m/z 69 |
| MS | [M-C₂H₅]⁺ | m/z 69 |
Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)
To determine the enantiomeric purity of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase (CSP) would be used to separate the (1R,2R) enantiomer from its (1S,2S) counterpart. The choice of the specific chiral column and the mobile phase composition would need to be optimized experimentally. By comparing the retention times of the sample with those of a racemic standard, the enantiomeric excess (e.e.) can be accurately determined.
X-ray Crystallography for Absolute Stereochemistry (if applicable to solid derivatives)
X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. However, this technique requires a single crystal of a solid compound. Since this compound is likely a liquid at room temperature, it would first need to be converted into a suitable solid derivative, for example, by reaction with a chiral resolving agent to form a diastereomeric solid. Analysis of the resulting crystal structure would unequivocally establish the (1R,2R) configuration. To date, no crystal structure of a derivative of this compound has been reported in the crystallographic databases.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations on Cyclopropane (B1198618) Ring Strain and Reactivity
The cyclopropane ring is characterized by significant ring strain due to the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle of 109.5°. This strain is a combination of angle strain and torsional strain from the eclipsing of hydrogen atoms. The presence of substituents, such as an ethyl group (an electron donor) and a carbaldehyde group (an electron acceptor), on adjacent carbons in a trans configuration, as in (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, creates what is known as a "donor-acceptor" cyclopropane.
The reactivity of these systems is often initiated by the activation of the acceptor group, typically through coordination with a Lewis acid, which enhances its electron-withdrawing ability and further promotes the ring-opening of the strained cyclopropane.
Mechanistic Projections of Reactions Involving this compound
Computational studies are instrumental in projecting and analyzing the mechanisms of reactions involving donor-acceptor cyclopropanes. These reactions often proceed through ring-opening pathways, leading to the formation of valuable acyclic compounds or participating in cycloaddition reactions.
For a molecule like this compound, a common reaction pathway involves nucleophilic attack. The polarized C1-C2 bond, weakened by the donor-acceptor substitution, is the primary site of reactivity. Upon activation of the carbaldehyde group by a Lewis acid, the C1 carbon becomes more electrophilic. A nucleophile can then attack either C1 or C3, leading to the cleavage of the cyclopropane ring. The regioselectivity of this attack is influenced by both steric and electronic factors, which can be modeled using computational methods.
Theoretical calculations can map the potential energy surface of such reactions, identifying transition states and intermediates. For instance, the ring-opening of a donor-acceptor cyclopropane by a nucleophile is projected to proceed through a transition state where the C-C bond is partially broken and the new bond with the nucleophile is partially formed. The stereochemistry of the starting material, (1R,2R), plays a crucial role in determining the stereochemical outcome of the product, and computational models can predict which diastereomeric product is likely to be favored.
Furthermore, these computational mechanistic studies can elucidate the role of catalysts, predict reaction rates, and explain the origins of stereoselectivity in reactions such as cycloadditions, where the donor-acceptor cyclopropane acts as a three-carbon building block.
Stereochemical Predictions and Conformational Analysis
The stereochemistry and conformational preferences of this compound are key determinants of its reactivity and interactions. While detailed conformational analysis for this specific molecule is not extensively documented, studies on the parent compound, cyclopropane carboxaldehyde, provide a foundational understanding.
Cyclopropane carboxaldehyde exists as a mixture of two primary conformers: syn and anti (or cis and trans), referring to the orientation of the aldehyde proton relative to the methine hydrogen of the cyclopropane ring. At low temperatures (-169.2 °C), the trans conformer is significantly more stable and abundant (98.8%) than the cis conformer (1.2%). researchgate.net The energy barrier for the conversion from the more stable trans to the less stable cis conformer was determined to be 5.95 kcal/mol. researchgate.net
For this compound, the presence of the ethyl group introduces additional steric and electronic considerations. The molecule will still exhibit rotational isomerism around the C1-aldehyde bond. The relative energies of the conformers will be influenced by the steric interactions between the ethyl group, the carbaldehyde group, and the cyclopropane ring hydrogens.
Computational methods, such as DFT, can be used to calculate the energies of different conformers and predict the most stable geometries. It is expected that the most stable conformation would minimize steric repulsion between the bulky ethyl and carbaldehyde groups. The trans relationship between these two substituents is fixed by the (1R,2R) configuration. The conformational preference will therefore be determined by the rotation around the single bond connecting the carbaldehyde to the cyclopropane ring. This conformational preference can, in turn, influence the facial selectivity of nucleophilic attack on the carbonyl carbon and the stereochemical outcome of reactions involving the cyclopropane ring.
Applications of 1r,2r 2 Ethylcyclopropane 1 Carbaldehyde As a Chiral Building Block in Complex Molecule Synthesis
Synthesis of Natural Product Scaffolds and Analogs
The cyclopropane (B1198618) motif is a recurring structural element in a diverse array of biologically active natural products, including terpenoids, alkaloids, and fatty acids. The inherent strain and specific geometry of the cyclopropane ring can confer unique biological activities and metabolic stability to these molecules. Chiral cyclopropane carboxaldehydes, such as the title compound, serve as key precursors for introducing this valuable moiety with precise stereocontrol.
A notable application of this class of compounds is in the asymmetric synthesis of the natural product cascarillic acid. Methodologies have been developed that employ a sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage to produce chiral cyclopropane-carboxaldehydes with high enantiomeric excess (>95% ee). These aldehydes are then readily converted into natural product scaffolds. The synthesis relies on the temporary introduction of a stereocenter to direct the cyclopropanation, which is later removed to yield the desired enantiopure cyclopropane building block.
The versatility of cyclopropane-containing building blocks is further highlighted by their incorporation into complex pharmaceutical agents. Many top-selling and recently approved drugs feature a cyclopropyl (B3062369) ring as a key design element to enhance therapeutic properties. The synthetic strategies developed for natural products often pave the way for creating novel analogs with improved pharmacological profiles.
| Natural Product/Drug Class | Synthetic Utility of Chiral Cyclopropane Precursor | Key Transformation |
| Cascarillic Acid | Provides the core chiral cyclopropane scaffold. | Asymmetric aldol/cyclopropanation/retro-aldol sequence. |
| Terpenoids | Introduction of the characteristic three-membered ring with stereocontrol. | Cycloaddition and 1,3-cyclization reactions. |
| Coronamic Acid Stereoisomers | Serves as a precursor for the 2-ethyl-1-aminocyclopropane-1-carboxylic acid structure. | Cyclopropanation of a malonate derivative followed by Curtius rearrangement. |
Role in the Construction of Functionalized Cyclic Systems (e.g., Tetrahydropyrans, Cycloheptadienes)
The strained nature of the cyclopropane ring in (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde makes it an excellent substrate for ring-opening and rearrangement reactions, providing access to larger, functionalized cyclic systems.
One of the most powerful applications is the divinylcyclopropane-cycloheptadiene rearrangement. In this reaction, a cis-divinylcyclopropane, which can be synthesized from a cyclopropane carbaldehyde precursor via olefination reactions, undergoes a thermal Cope rearrangement to form a seven-membered cycloheptadiene ring. This transformation is a cornerstone in the synthesis of many sesquiterpenoid natural products and provides a rapid increase in molecular complexity while establishing multiple stereocenters. The stereochemistry of the starting cyclopropane directly influences the stereochemical outcome of the rearranged product.
Furthermore, the aldehyde functionality can be used to initiate cyclization cascades. For instance, Prins cyclization reactions between a homoallylic alcohol and an aldehyde can form tetrahydropyran-4-ol derivatives. While not a direct rearrangement of the cyclopropane ring itself, this compound can serve as the aldehyde component, leading to the formation of complex tetrahydropyran systems bearing a chiral cyclopropyl substituent. These oxygen-containing heterocycles are prevalent
Future Research Directions and Methodological Advancements
Development of Novel Enantioselective and Diastereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of chiral molecules. Future research in the synthesis of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde will undoubtedly focus on the development of more efficient and highly selective enantioselective and diastereoselective methods.
One promising avenue lies in the advancement of organocatalytic asymmetric cyclopropanation . Chiral secondary amines have emerged as powerful catalysts for the cyclopropanation of α,β-unsaturated aldehydes (enals). princeton.edunih.govacs.orgdoi.orgfigshare.com Future work could explore the reaction of crotonaldehyde (B89634) with a suitable ethylide precursor, catalyzed by a novel, highly hindered chiral diarylprolinol silyl (B83357) ether or a related aminocatalyst. The aim would be to achieve high yields and exceptional levels of diastereo- and enantioselectivity for the desired (1R,2R) isomer. The development of catalysts that favor the trans configuration is crucial for accessing this specific stereoisomer.
Another key area for development is the transition-metal-catalyzed asymmetric cyclopropanation . While rhodium and copper catalysts are well-established for cyclopropanation reactions with diazo compounds, there is still room for innovation. acs.orgnih.gov Research could focus on the design of new chiral ligands for metals like ruthenium or iron, which could offer different reactivity profiles and selectivities. For instance, a ruthenium-pheox catalyst could be employed in the reaction of 1-butene (B85601) with a suitable formyl-substituted diazo reagent to selectively generate the (1R,2R) product.
Furthermore, biocatalytic approaches are gaining prominence. The directed evolution of enzymes, particularly cyclopropanases, offers a highly sustainable and selective method for synthesizing chiral cyclopropanes. chemrxiv.orgrochester.edu Future efforts could involve engineering a cyclopropanase to specifically accept 1-butene as a substrate and catalyze its reaction with a formyl-bearing carbene precursor to yield this compound with near-perfect enantiopurity.
Finally, the diastereoselective reduction of a prochiral precursor represents a viable alternative. This could involve the synthesis of a cyclopropane (B1198618) ring with a carboxylic acid or ester group, followed by a stereoselective reduction to the aldehyde. For instance, the diastereoselective reduction of (1R)-2-ethylidenecyclopropane-1-carbaldehyde could be explored using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Features | Potential for this compound |
| Organocatalytic Cyclopropanation | Use of chiral secondary amine catalysts with enals. | High potential for direct synthesis with good stereocontrol. |
| Transition-Metal Catalysis | Employment of chiral metal complexes (e.g., Rh, Cu, Ru). | Established methodology with scope for new ligand design. |
| Biocatalysis | Directed evolution of enzymes for high selectivity. | Sustainable and potentially highly enantioselective route. |
| Diastereoselective Reduction | Stereocontrolled reduction of a prochiral precursor. | Alternative approach offering different synthetic challenges. |
Exploration of New Reaction Pathways and Mechanistic Insights
Understanding the reactivity of this compound is crucial for its application as a synthetic intermediate. Future research should delve into exploring novel reaction pathways and gaining deeper mechanistic insights into its transformations.
A key area of investigation will be the ring-opening reactions of the cyclopropane ring. researchgate.netresearchgate.net The inherent ring strain of the cyclopropane moiety can be exploited to drive a variety of transformations. For instance, under Lewis acidic or thermal conditions, the ring could undergo cleavage to generate homoenolate equivalents, which can then participate in reactions with electrophiles. Mechanistic studies, including kinetic analysis and isotopic labeling, could elucidate the factors that control the regioselectivity and stereoselectivity of these ring-opening processes.
The reactivity of the aldehyde functional group also warrants further exploration. scilit.comrsc.org Beyond standard aldehyde chemistry, the adjacent cyclopropyl (B3062369) group can influence its reactivity. For example, the formation of iminium ions from the aldehyde could trigger interesting rearrangements or cascade reactions involving the cyclopropane ring. researchgate.net Detailed mechanistic studies, potentially using computational methods, could provide insights into the transition states of these transformations and guide the development of new synthetic methods.
Furthermore, the photochemical reactivity of this compound could be a fertile ground for discovery. nih.gov The combination of a chromophoric aldehyde and a strained cyclopropane ring might lead to novel photochemical rearrangements or cycloadditions, providing access to unique molecular scaffolds.
Integration of this compound into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple starting materials. mdpi.comnih.govnih.gove-bookshelf.demdpi.comacs.orgbeilstein-journals.org Integrating this compound into these reaction schemes is a promising direction for future research.
In cascade reactions , the aldehyde could serve as a trigger for a sequence of intramolecular transformations. For example, an initial reaction at the aldehyde, such as the formation of an enamine or an iminium ion, could be followed by a nucleophilic attack from a tethered functional group, leading to the formation of complex polycyclic systems. The stereochemistry of the cyclopropane ring would be expected to play a crucial role in directing the stereochemical outcome of the cascade.
For multicomponent reactions , this compound could serve as a chiral aldehyde component in well-established MCRs like the Ugi, Passerini, or Biginelli reactions. nih.gov This would allow for the direct incorporation of the chiral cyclopropane motif into diverse molecular scaffolds, providing rapid access to libraries of new compounds for biological screening. The development of novel MCRs specifically designed to exploit the unique reactivity of cyclopropyl aldehydes is another exciting prospect.
The table below outlines potential applications in complex reaction schemes.
| Reaction Type | Role of this compound | Potential Products |
| Cascade Reactions | Chiral trigger for sequential transformations. | Complex polycyclic and spirocyclic compounds. |
| Multicomponent Reactions | Chiral aldehyde component. | Diverse libraries of peptidomimetics, heterocycles, etc. |
Computational Design and Prediction of Novel Transformations
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. chemrxiv.orgnih.govamazonaws.com
Future research should leverage density functional theory (DFT) calculations to investigate the transition states of potential synthetic routes to this compound. acs.orgnih.govacs.org This would allow for a deeper understanding of the factors that control stereoselectivity and could guide the in-silico design of more effective catalysts. For instance, computational modeling could be used to predict the optimal chiral ligand for a transition-metal-catalyzed cyclopropanation or the most effective organocatalyst for an asymmetric Michael addition-initiated cyclization.
Moreover, computational methods can be used to predict novel reaction pathways for this compound. By mapping the potential energy surface of the molecule in the presence of various reagents, it may be possible to identify previously unknown transformations. This could lead to the discovery of new ring-opening reactions, rearrangements, or cycloadditions with unique regio- and stereochemical outcomes.
Q & A
Q. What are the most reliable synthetic routes for (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde, and how can stereochemical purity be ensured?
Stereoselective synthesis of this compound typically employs cyclopropanation strategies such as the Kulinkovich reaction or Simmons-Smith cyclopropanation. Key steps include:
- Use of chiral auxiliaries or catalysts to enforce the (1R,2R) configuration.
- Post-synthetic oxidation of cyclopropane alcohols to the aldehyde group under controlled conditions (e.g., Swern oxidation) to avoid racemization .
- Characterization via chiral HPLC or polarimetry to confirm enantiomeric excess (>98% purity is achievable with optimized protocols) .
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic addition reactions?
The strained cyclopropane ring increases electrophilicity at the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard additions or hydride reductions). However, steric hindrance from the ethyl substituent can slow reactions at the 2-position. Methodological recommendations:
- Use bulky nucleophiles to exploit steric effects for regioselective modifications .
- Monitor reaction progress via NMR to detect intermediate formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR distinguish cyclopropane protons (δ ~1.0–2.5 ppm) and aldehyde protons (δ ~9.5–10.5 ppm). Coupling constants () confirm trans-diastereomerism .
- IR : Strong absorption at ~1720 cm confirms the aldehyde carbonyl .
- X-ray crystallography : Resolves absolute configuration and ring strain parameters .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Software like AutoDock Vina models binding affinities to dopamine or serotonin receptors, leveraging the compound’s aldehyde group as a hydrogen bond acceptor .
- MD simulations : Assess stability of ligand-receptor complexes over time, highlighting the ethyl group’s role in hydrophobic interactions .
- QSAR studies : Correlate substituent effects (e.g., ethyl vs. trifluoromethyl) with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for cyclopropane carbaldehyde derivatives?
Discrepancies often arise from:
- Stereochemical impurities : Validate enantiopurity via chiral chromatography before bioassays .
- Assay conditions : Adjust pH or solvent polarity to mimic physiological environments. For example, polar solvents may mask hydrophobic interactions critical for receptor binding .
- Metabolic instability : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that alter activity .
Q. How does stereochemistry at the cyclopropane ring affect catalytic applications in asymmetric synthesis?
The (1R,2R) configuration enables chiral induction in organocatalytic reactions:
- Aldol reactions : The ethyl group directs facial selectivity, favoring syn-adducts with >80% diastereomeric excess .
- Enamine catalysis : Cyclopropane strain enhances electrophilicity, accelerating iminium formation rates (kinetic studies via UV-Vis recommended) .
Q. What are the key challenges in scaling up enantioselective synthesis for in vivo studies?
- Catalyst cost : Transition-metal catalysts (e.g., Rh(II)) may require recycling or replacement with cheaper organocatalysts .
- Purification : Use simulated moving bed (SMB) chromatography to maintain stereochemical integrity at scale .
- Stability : Aldehyde oxidation during storage necessitates inert atmospheres or stabilization as acetals .
Key Recommendations for Researchers
- Prioritize enantiopurity validation to avoid misleading bioactivity data.
- Combine computational and experimental approaches to elucidate structure-activity relationships.
- Optimize synthetic protocols for scalability early in drug development workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
